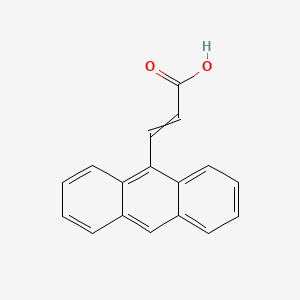
3-Anthracen-9-ylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anthracen-9-ylprop-2-enoic acid is an organic compound that belongs to the class of anthracene derivatives Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of a prop-2-enoic acid group attached to the 9th position of the anthracene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anthracen-9-ylprop-2-enoic acid typically involves the following steps:
Suzuki–Miyaura Coupling Reaction: This reaction is used to form the carbon-carbon bond between the anthracene ring and the prop-2-enoic acid group.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Anthracen-9-ylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Anthracen-9-ylprop-2-enoic acid has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Fluorescent Probes: It serves as a fluorescent probe in biological imaging and sensing applications.
Photon Upconversion: The compound is utilized in triplet–triplet annihilation photon upconversion systems, which are used to convert low-energy photons into higher-energy photons.
Materials Science: It is employed in the synthesis of novel materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3-Anthracen-9-ylprop-2-enoic acid involves its interaction with light and other molecules:
Photophysical Properties: The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence.
Molecular Targets: In biological applications, the compound can interact with cellular components, serving as a probe for imaging.
Pathways Involved: The compound participates in photochemical reactions, including energy transfer processes in photon upconversion systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Anthracenecarboxylic Acid: Similar structure but lacks the prop-2-enoic acid group.
9,10-Diphenylanthracene: Contains phenyl groups instead of the prop-2-enoic acid group.
Anthraquinone: An oxidized form of anthracene with different chemical properties.
Uniqueness
3-Anthracen-9-ylprop-2-enoic acid is unique due to its combination of the anthracene core and the prop-2-enoic acid group, which imparts distinct photophysical properties and reactivity. This makes it particularly useful in applications requiring specific fluorescence characteristics and chemical reactivity.
Eigenschaften
IUPAC Name |
3-anthracen-9-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEMICCPCDGMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
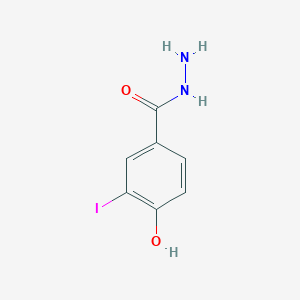
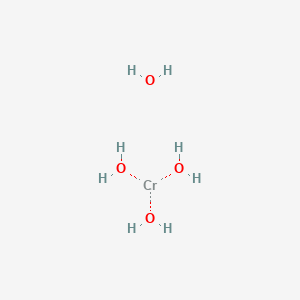

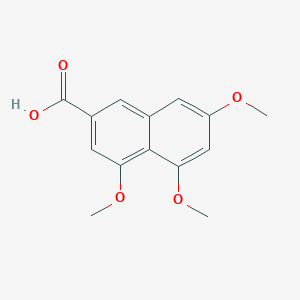
![Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate](/img/structure/B12438128.png)
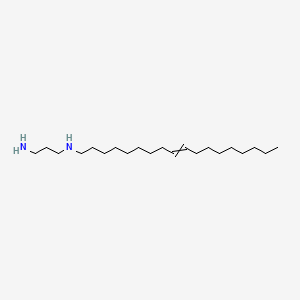
![2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B12438139.png)
![1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12438147.png)
![[(3,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B12438154.png)
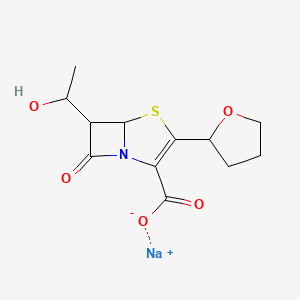
![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12438165.png)
![3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12438172.png)
![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate](/img/structure/B12438180.png)
![3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B12438188.png)
